Cas no 98061-22-4 (3-(pyridin-2-yl)phenol)

3-(Pyridin-2-yl)phenol is a versatile heterocyclic compound featuring a phenol group linked to a pyridine moiety at the 3-position. This structure imparts unique electronic and coordination properties, making it valuable in organic synthesis, ligand design, and pharmaceutical research. The compound exhibits strong chelating ability, enabling its use in metal-catalyzed reactions and the development of coordination complexes. Its dual functionality (phenolic OH and pyridyl N) allows for selective derivatization, enhancing its utility in constructing complex molecular architectures. The compound's stability and solubility in common organic solvents further facilitate its application in diverse chemical processes. It serves as a key intermediate in agrochemicals, medicinal chemistry, and materials science.
3-(pyridin-2-yl)phenol structure
3-(pyridin-2-yl)phenol structure
Product Name:3-(pyridin-2-yl)phenol
CAS No:98061-22-4
MF:C11H9NO
MW:171.195262670517
CID:801562
PubChem ID:13417094
Update Time:2025-10-24

3-(pyridin-2-yl)phenol Chemical and Physical Properties

Names and Identifiers

    • Phenol,3-(2-pyridinyl)-
    • 3-(PYRIDIN-2-YL)PHENOL
    • 3-pyridin-2-ylphenol
    • 2-(3-hydroxyphenyl)pyridine
    • 3-(pyridine-2-yl)phenol
    • 3-pyridylphenol
    • Phenol,3-(2-pyridinyl)
    • AT27266
    • EN300-174614
    • SCHEMBL184352
    • FT-0714314
    • AKOS006289781
    • CS-0457792
    • DTXSID90540162
    • 98061-22-4
    • Z1198181967
    • UWDBMZOJTCSRGW-UHFFFAOYSA-N
    • SY162389
    • 3-(2-Pyridyl)phenol
    • MFCD08705744
    • DB-081691
    • 3-(pyridin-2-yl)phenol
    • Inchi: 1S/C11H9NO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12-11/h1-8,13H
    • InChI Key: UWDBMZOJTCSRGW-UHFFFAOYSA-N
    • SMILES: OC1=CC=CC(=C1)C1C=CC=CN=1

Computed Properties

  • Exact Mass: 171.06800
  • Monoisotopic Mass: 171.068413911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 33.1Ų

Experimental Properties

  • Density: 1.169
  • Melting Point: Not available
  • Boiling Point: 350°Cat760mmHg
  • Flash Point: 165.5°C
  • Refractive Index: 1.611
  • PSA: 33.12000
  • LogP: 2.45420
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

3-(pyridin-2-yl)phenol Security Information

3-(pyridin-2-yl)phenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P993780-10mg
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98061-22-4
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$ 50.00 2022-06-03
TRC
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$ 210.00 2022-06-03
TRC
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$ 320.00 2022-06-03
Enamine
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$405.0 2023-09-20
Enamine
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$1170.0 2023-09-20
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Enamine
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Enamine
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$201.0 2025-02-20
Enamine
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Additional information on 3-(pyridin-2-yl)phenol

Comprehensive Overview of 3-(Pyridin-2-yl)phenol (CAS No. 98061-22-4): Properties, Applications, and Industry Insights

3-(Pyridin-2-yl)phenol (CAS No. 98061-22-4) is a versatile organic compound that has garnered significant attention in pharmaceutical, agrochemical, and material science research. This heterocyclic phenol derivative combines a pyridine ring with a phenolic hydroxyl group, offering unique chemical properties that make it valuable for drug intermediate synthesis and functional material development. With the increasing demand for high-performance building blocks in medicinal chemistry, this compound has become a subject of intense study due to its molecular flexibility and bioactive potential.

The structural features of 3-(pyridin-2-yl)phenol contribute to its ligand capability in metal-organic frameworks (MOFs) and catalytic applications. Researchers have explored its role in designing fluorescence probes for environmental sensing, aligning with the global focus on green chemistry and pollution detection technologies. Recent publications highlight its utility in developing OLED materials, where its electron-transport properties enhance device efficiency—a hot topic in the renewable energy sector.

From a synthetic perspective, CAS 98061-22-4 serves as a critical precursor for antiviral agents and kinase inhibitors, addressing current healthcare challenges. Its structure-activity relationship (SAR) has been investigated for neuroprotective compounds, reflecting the growing market demand for neurodegenerative disease treatments. The compound's logP value and hydrogen bonding capacity make it particularly interesting for blood-brain barrier penetration studies.

In material science, the thermal stability of 3-(pyridin-2-yl)phenol enables its use in high-temperature polymers and coordination polymers. Industry reports indicate its emerging role in corrosion inhibitors for industrial applications, coinciding with the infrastructure sustainability trend. Analytical studies using HPLC purity methods and X-ray crystallography have confirmed its crystalline structure, which is crucial for patent protection in competitive markets.

The global market analysis for pyridine derivatives projects steady growth, with 98061-22-4 benefiting from advancements in automated synthesis platforms and flow chemistry technologies. Environmental considerations have driven research into biodegradable variants of such compounds, responding to EPA regulations and corporate sustainability goals. Quality control specifications typically require >98% purity for pharmaceutical applications, with strict residual solvent limits.

Recent patent filings demonstrate innovative applications of 3-(pyridin-2-yl)phenol in photocatalysts for CO2 reduction—a cutting-edge area in climate change mitigation. Its chelation behavior with transition metals has enabled breakthroughs in homogeneous catalysis, particularly for cross-coupling reactions essential in API manufacturing. These developments position the compound as a strategic material in the circular economy transition.

Safety assessments confirm that 98061-22-4 follows standard laboratory handling protocols, with comprehensive SDS documentation available. The compound's structure-property relationships continue to be explored through computational chemistry and QSAR modeling, reflecting the pharmaceutical industry's shift toward AI-driven drug discovery. Storage typically recommends argon atmosphere protection to maintain long-term stability.

Emerging research directions include the compound's potential in bioorthogonal chemistry for targeted drug delivery systems and proteolysis-targeting chimeras (PROTACs). The scalable synthesis of 3-(pyridin-2-yl)phenol has been optimized using microwave-assisted reactions, reducing process chemistry timelines. These advancements address the industry's need for cost-effective production while maintaining regulatory compliance.

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